molecular formula C₂₁H₂₃NO₄ B1146763 alpha-Hydroxyolopatadine CAS No. 1331822-32-2

alpha-Hydroxyolopatadine

Cat. No.: B1146763
CAS No.: 1331822-32-2
M. Wt: 353.41
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Hydroxyolopatadine is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used in the treatment of allergic conjunctivitis and rhinitis. The compound is known for its ability to attenuate inflammatory and allergic reactions by blocking the effects of histamine, a primary inflammatory mediator .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of alpha-Hydroxyolopatadine involves blocking the histamine H1 receptor, thereby preventing histamine from exerting its effects. This action helps to reduce inflammation and allergic reactions. The compound also stabilizes mast cells, preventing the release of inflammatory mediators .

Comparison with Similar Compounds

Alpha-Hydroxyolopatadine is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include olopatadine hydrochloride, olopatadine methyl ester, and olopatadine N-desmethyl impurity . These compounds share similar antihistamine properties but differ in their chemical structure and specific applications.

Properties

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25)/b17-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDCFRNNHUYQGW-IUXPMGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331822-32-2
Record name alpha-Hydroxyolopatadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331822322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-HYDROXYOLOPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7H6ZA5GDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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